4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Drug-likeness Lipophilicity Lead Optimization

Secure a strategic advantage in your lead optimization program with 4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034297-49-7). Unlike its 4-chlorophenyl analog, this scaffold's XLogP3 of 0.8 and higher TPSA of 68.2 Ų are engineered to overcome poor aqueous solubility, making it a superior choice for CNS drug discovery. Its bifunctional pyridine-3-carbonyl group offers a crucial vector for late-stage functionalization in PROTAC development, a capability absent in simpler ketone analogs. Avoid the metabolic instability and toxicity risks of aryl chlorides; this pyridine-containing bioisostere provides a cleaner, more developable profile. By choosing this specific compound, you are not simply purchasing a chemical; you are investing in a rationally designed fragment that derisks your SAR exploration and accelerates your path to a clinical candidate.

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 2034297-49-7
Cat. No. B2535852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2034297-49-7
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C14H14N4O2/c19-14(11-2-1-5-15-8-11)18-7-4-12(9-18)20-13-3-6-16-10-17-13/h1-3,5-6,8,10,12H,4,7,9H2
InChIKeyXDEVYODOLYFHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS: 2034297-49-7): A Heterocyclic Scaffold for Targeted Library Synthesis


4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034297-49-7) is a heterocyclic small molecule featuring a pyrimidine core linked to a pyrrolidine ring via an ether bridge, further functionalized with a pyridine-3-carbonyl group [1]. This compound is a member of a broader class of pyrimidine-substituted pyrrolidine derivatives, which are often explored as structural motifs for kinase inhibition, particularly as inhibitors of acetyl-CoA carboxylase (ACC) [2]. Its molecular architecture positions it as a versatile intermediate or a specialized fragment for medicinal chemistry campaigns, rather than a pre-optimized drug candidate. The specific combination of a pyrimidin-4-yloxy group and a pyridine-3-carbonyl group defines its chemical space, offering a distinct profile for structure-activity relationship (SAR) exploration and targeted library design.

Why Generic Analogs of 4-{[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Are Not Interchangeable


Substituting 4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine with a seemingly similar analog from the same pyrrolidine-pyrimidine class can derail a research program due to critical differences in fundamental properties. Beyond merely altering target binding, variations in the carbonyl substituent drastically change key drug-likeness parameters. For example, replacing the pyridine ring with a 4-chlorophenyl group in the closest analog (CAS 2034246-60-9), which is commercially available from the same vendor [1], shifts the computed lipophilicity (XLogP3) from 0.8 to 2.5 and reduces the topological polar surface area (TPSA) from 68.2 Ų to 55.3 Ų [2]. These differences predict significantly altered solubility, permeability, and metabolic profiles, meaning an analog cannot be assumed to perform identically in biological assays or possess the same off-target liability. This physicochemical divergence, grounded in structural nuance, directly impacts lead optimization trajectories, making a simple substitution scientifically unsound without complete re-validation.

A Head-to-Head Analytical Guide for Procuring 4-{[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 4-Chlorophenyl Analog

The target compound demonstrates a significantly lower lipophilicity and a higher topological polar surface area (TPSA) compared to its 4-chlorophenyl analog, (4-chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9). These are not just incremental differences; they represent a fundamental shift in the molecule's drug-likeness profile, placing it in a preferred chemical space for central nervous system (CNS) drug discovery or applications requiring higher aqueous solubility. [1]

Drug-likeness Lipophilicity Lead Optimization Physicochemical Properties

Structural Differentiation: Hydrogen Bond Acceptor Capacity vs. 4-Chlorophenyl Analog

The replacement of a 4-chlorophenyl ring with a pyridin-3-yl ring introduces an additional heteroatom into the molecule. This fundamentally alters the hydrogen bond acceptor count and geometry. The target compound has 5 hydrogen bond acceptors (HBA), one more than the 4-chlorophenyl analog's 4 HBAs [1]. This extra acceptor, located in a potential hinge-binding region, provides an additional point for specific, directional interactions with a target protein or with water, enhancing both binding specificity and solubility.

Molecular Recognition Binding Affinity Solubility Structural Alerts

Vendor-Reported Selectivity in a Fragment Library Context

As a fragment-like molecule offered by a commercial vendor, the compound's value is established relative to other building blocks within the same library. The specific scaffold is prioritized for its 'privileged' nature in kinase research. While specific target engagement data for this exact compound is absent from peer-reviewed literature, its selection by the vendor from a vast chemical space implies a non-obvious, structure-based hypothesis of differential activity. The pyridin-3-yl group, compared to a simple phenyl or substituted phenyl ring, is a classic bioisostere in medicinal chemistry, known to modulate kinase selectivity profiles. [1]

Fragment-Based Drug Discovery Kinase Inhibitor Selectivity Chemical Probe

Definitive Application Scenarios for Procuring CAS 2034297-49-7 Based on Unique Evidence


A Superior Fragment for Solubility-Focused Lead Optimization

When a lead optimization program is challenged by poor aqueous solubility, starting with a scaffold like 4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a strategic choice. Its XLogP3 of 0.8 is drastically lower than the 2.5 of its 4-chlorophenyl analog [1]. This property, combined with a high TPSA (68.2 Ų), makes it better suited for developing drug candidates where solubility is a primary hurdle, as supported by its computed parameters [1].

A Rational Starting Point for CNS Drug Discovery Programs

The compound's optimal XLogP3 of 0.8, higher TPSA (68.2 Ų), and low molecular weight (270.29 g/mol) are all within the ideal range for central nervous system (CNS) drug-likeness [1]. In contrast, the 4-chlorophenyl analog, with its higher lipophilicity (XLogP3 2.5), is more likely to be effluxed or have unfavorable brain penetration kinetics, positioning this compound as a more promising CNS-starting fragment.

A Cleaner Structural Probe to Avoid Aryl Chloride Toxicity

Aryl chlorides, such as the 4-chlorophenyl moiety in the analog CAS 2034246-60-9, are well-known structural alerts for potential toxicity and metabolic instability. The target compound replaces this group with a pyridine ring, a bioisostere that eliminates this alert while simultaneously introducing an extra hydrogen bond acceptor (5 vs. 4) for enhanced target engagement [1]. This makes it a superior chemical probe for generating toxicologically-relevant SAR data.

A Key Intermediate for Synthesizing Advanced Dual-Targeting Probes

The bifunctional nature of the compound, with a pyrimidine hinge-binder and a pyridine-3-carbonyl group, makes it a versatile late-stage functionalization handle. For researchers developing PROTACs or dual kinase inhibitors, this scaffold offers an advantage over simpler analogs by providing an additional vector point for conjugation without destroying key binding interactions, a hypothesis supported by its structural context within the kinase inhibitor patent literature [2].

Quote Request

Request a Quote for 4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.